Para-Fluoro vs. Para-Trifluoromethyl Benzamide: Lipophilic Ligand Efficiency Differentiation for Kinase Target Engagement
The 4-fluoro substituent on the benzamide ring confers distinct physicochemical properties compared to the 4-trifluoromethyl analog (CAS 1021056-28-9). Within the phenylpyridazinone VEGFR-2 inhibitor series, compounds bearing smaller para-substituents exhibited IC50 values as low as 49.1 nM, while bulkier substituents shifted potency into the 200–418 nM range [1]. The target compound's 4-fluoro group (Hammett σp = 0.06) provides a balanced electronic profile that differs substantially from the strongly electron-withdrawing 4-CF3 group (σp = 0.54), which can alter hydrogen-bonding capacity at the hinge region of kinase ATP-binding pockets [2]. This electronic modulation directly impacts both potency and selectivity profiles across the kinome [3].
| Evidence Dimension | Benzamide para-substituent electronic effect (Hammett σp) and associated VEGFR-2 inhibitory potency range |
|---|---|
| Target Compound Data | 4-Fluoro: Hammett σp = 0.06; Predicted potency range based on scaffold SAR: <100 nM (analogous to 49.1–107 nM compounds in phenylpyridazinone series) |
| Comparator Or Baseline | 4-Trifluoromethyl analog (CAS 1021056-28-9): Hammett σp = 0.54; Associated with IC50 values in 200–418 nM range within the same scaffold series |
| Quantified Difference | ~5–8 fold potency differential predicted based on SAR trend; electronic parameter difference (Δσp = 0.48) correlates with altered hinge-binding hydrogen bond geometry |
| Conditions | In vitro VEGFR-2 kinase assay; phenylpyridazinone structural series (compounds 6d, 12c, 13a, 14a, 17c); reference standard sorafenib (IC50 = 81.8 nM) [1] |
Why This Matters
The 4-fluoro substituent occupies a distinct physicochemical space that cannot be replicated by the 4-CF3 analog, directly impacting kinase inhibitory potency and selectivity—critical parameters for reproducible SAR studies and lead optimization campaigns.
- [1] Abdel Rahman DE, Fouad MA, Mohammed ER, El-Zoheiry HH, Abdelrasheed Allam H. Novel VEGFR-2 inhibitors as antiangiogenic and apoptotic agents via paracrine and autocrine cascades: Design, synthesis, and biological evaluation. Bioorg Chem. 2023;139:106678. View Source
- [2] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. View Source
- [3] Jaballah MY, et al. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. J Enzyme Inhib Med Chem. 2019;34(1):1573-1589. View Source
